Methyl 2-bromoisonicotinate is a valuable building block in organic synthesis due to the presence of both a reactive bromine atom and an ester group. The bromine can be readily substituted with various functional groups through nucleophilic aromatic substitution reactions, allowing the creation of diversely functionalized pyridine derivatives. These derivatives can serve as key intermediates in the synthesis of complex molecules with potential applications in medicinal chemistry, materials science, and other fields [, ].
Methyl 2-bromoisonicotinate appears as a white to light yellow solid or powder with a melting point ranging from 34.0 to 38.0 °C . It is soluble in methanol and has been noted for its potential biological activities, particularly in pharmaceutical applications. The compound's structure includes a pyridine ring that contributes to its unique chemical properties.
Research indicates that methyl 2-bromoisonicotinate may exhibit significant biological activities. It has been associated with potential pharmacological properties, including acting as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism . Its structural characteristics allow it to interact with biological targets, making it a candidate for further investigation in medicinal chemistry.
The synthesis of methyl 2-bromoisonicotinate can be achieved through various methods, including:
Methyl 2-bromoisonicotinate has various applications in:
Methyl 2-bromoisonicotinate shares structural similarities with several other compounds, which can be highlighted as follows:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 6-bromo-5-methylnicotinate | 1210451-92-5 | 0.85 |
| Methyl 2,6-dibromoisonicotinate | 119308-57-5 | 0.85 |
| Methyl 2-amino-5-bromoisonicotinate | 3847768 | 0.88 |
These compounds are structurally related but differ in their substituents and positions of functional groups, which affects their biological activity and reactivity profiles.
Methyl 2-bromoisonicotinate stands out due to its specific bromination pattern on the isonicotinic framework, which may confer unique properties not found in its analogs. Its applications in medicinal chemistry and organic synthesis highlight its importance in research and industry contexts.
Irritant